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Compound of Interest

Compound Name: 4-Fluorocinnamonitrile

Cat. No.: B3326678

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic
compounds have established a position of paramount importance. The strategic incorporation
of fluorine atoms into organic scaffolds can profoundly modulate a molecule's physicochemical
and biological properties, including metabolic stability, lipophilicity, and binding affinity. Within
this class of valuable compounds is 4-Fluorocinnamonitrile, a fluorinated derivative of the
cinnamonitrile scaffold.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug
development professionals. It provides an in-depth analysis of the core physical properties of 4-
Fluorocinnamonitrile, detailed protocols for its synthesis and characterization, critical safety
and handling information, and an expert perspective on its relevance and applications in
scientific research. The structure of this guide is designed to follow a logical progression from
fundamental properties to practical application, empowering scientists to effectively utilize this
versatile chemical intermediate.

Section 1: Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of its
application in any laboratory setting. These parameters dictate the choice of solvents, reaction
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conditions, and purification strategies. 4-Fluorocinnamonitrile is a white to off-white solid at
room temperature.[1] Its key properties are summarized in the table below.

Property Value Source(s)

(E)-3-(4-fluorophenyl)prop-2-

IUPAC Name enenitrile [2]
CAS Number 24654-48-6 [2]
Molecular Formula CoHeFN [2]
Molecular Weight 147.15 g/mol [2]
Appearance White to off-white solid [1]
Melting Point 93-97°C [1]
Boiling Point 261.3 °C at 760 mmHg [1]
Density 1.189 g/cm3 [1]

Insoluble in water. Soluble in
Solubility common organic solvents such  [1]

as ethanol and acetone.

The presence of the fluorine atom and the nitrile group contributes to the molecule's polarity,
while the aromatic ring and alkene backbone provide a degree of nonpolarity, explaining its
solubility profile. The relatively high melting and boiling points are consistent with a planar, rigid
structure that allows for efficient crystal packing and significant intermolecular forces.

Section 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the unambiguous confirmation of a molecule's identity
and purity. While a public, comprehensive dataset for 4-Fluorocinnamonitrile is not readily
available, this section provides a detailed predicted profile based on established spectroscopic
principles and data from structurally analogous compounds. This predictive analysis serves as
a robust guide for researchers confirming the synthesis of this target molecule.

Infrared (IR) Spectroscopy
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The IR spectrum is invaluable for identifying key functional groups. The predicted characteristic
absorption peaks for 4-Fluorocinnamonitrile are highly diagnostic.
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Wavenumber
(cm™)

Functional Group &
Vibration Mode

Expected Intensity

Rationale

~3050-3020

Aromatic & Vinylic C-
H Stretch

Medium-Weak

Stretching vibrations
of sp2 C-H bonds
typically appear just
above 3000 cm~1,[3]
[4]

~2225

Nitrile (C=N) Stretch

Strong, Sharp

The C=N triple bond
stretch is a highly
characteristic, strong,
and sharp absorption
in this region due to
the large change in

dipole moment.[5]

~1630

Alkene (C=C) Stretch

Medium

The C=C stretch is
conjugated to both the
aromatic ring and the
nitrile, which lowers its
frequency and can

affect its intensity.

~1595, ~1500

Aromatic Ring (C=C)
Stretch

Medium

Characteristic
absorptions for the
carbon-carbon
stretching vibrations
within the benzene

ring.[4]

~1230

Aryl-F (C-F) Stretch

Strong

The C-F bond stretch
is typically a strong
absorption in the

fingerprint region.[5]

~970

Trans-Alkene C-H
Bend (Out-of-Plane)

Strong

A strong absorption in
this region is highly
characteristic of the

out-of-plane C-H wag
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on a trans-
disubstituted double
bond.[5]

The out-of-plane C-H
bending vibration for a
) ) 1,4-disubstituted
Para-Substituted Ring o
~840 Strong (para) aromatic ring
C-H Bend ) )
typically gives a
strong absorption in

this range.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen
framework of a molecule.

1H NMR (Predicted, 500 MHz, CDCIs): The proton NMR spectrum is expected to be highly
informative, with distinct signals for the vinylic and aromatic protons.

0 ~7.55-7.65 ppm (m, 2H): These are the aromatic protons ortho to the cinnamonitrile
substituent. They are expected to appear as a multiplet (often a triplet-like appearance in
AA'BB' systems) due to coupling with both the meta protons and the fluorine atom.

e 0 ~7.10-7.20 ppm (m, 2H): These are the aromatic protons ortho to the fluorine atom. They
will appear as a multiplet (often a triplet) due to coupling to the adjacent aromatic protons
and the fluorine atom.

e 0 ~7.40 ppm (d, 1H, J = 16.5 Hz): This signal corresponds to the vinylic proton alpha to the
aromatic ring (C=CH-CN). Its large coupling constant (J) is definitive for a trans
configuration.[6] It is a doublet due to coupling with the other vinylic proton.

e 0~5.90 ppm (d, 1H, J = 16.5 Hz): This signal corresponds to the vinylic proton alpha to the
nitrile group (CH=CH-CN). It is shifted significantly upfield relative to its vinylic partner due to
the anisotropic shielding effect of the nitrile group. It appears as a doublet from coupling to
the other vinylic proton.
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13C NMR (Predicted, 125 MHz, CDCls): Broadband proton-decoupled *C NMR will show
distinct signals for each unique carbon environment. The fluorine atom will cause C-F coupling,
splitting the signals of the carbons in the fluorinated ring.

0 ~164 ppm (d, tJCF = 255 Hz): The carbon directly attached to fluorine (C-F). It will appear
as a doublet with a very large one-bond C-F coupling constant.[7]

0 ~145 ppm (s): The vinylic carbon alpha to the aromatic ring (C=CH-CN).

0 ~131 ppm (d, 3JCF = 9 Hz): The aromatic carbons ortho to the cinnamonitrile substituent.
They appear as a doublet due to a three-bond coupling to fluorine.

0 ~130 ppm (d, 4JCF = 3 Hz): The aromatic ipso-carbon (the one attached to the vinyl
group). It shows a small four-bond coupling to fluorine.

0 ~118 ppm (s): The nitrile carbon (C=N).

0 ~117 ppm (d, 2JCF = 22 Hz): The aromatic carbons ortho to the fluorine atom. They appear
as a doublet due to a two-bond coupling to fluorine.

0 ~110 ppm (s): The vinylic carbon alpha to the nitrile group (CH=CH-CN).

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry would be expected to show a prominent molecular
ion peak and characteristic fragmentation patterns.

e m/z =147 (M*+): The molecular ion peak, corresponding to the molecular weight of the
compound. Its presence is expected to be strong due to the stability of the conjugated
system.

e m/z =120: Loss of HCN (27 Da) from the molecular ion.

e m/z =102: Loss of the fluorine atom followed by HCN, or loss of the entire C2HCN fragment.

Section 3: Synthesis and Purification Workflow
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4-Fluorocinnamonitrile is readily synthesized via the Knoevenagel condensation, a reliable
method for forming carbon-carbon double bonds.[8] This reaction involves the condensation of
an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a
weak base.

Knoevenagel Condensation Protocol

This protocol describes the synthesis of 4-Fluorocinnamonitrile from 4-fluorobenzaldehyde
and cyanoacetic acid.

Reagents & Equipment:

e 4-Fluorobenzaldehyde

e Cyanoacetic acid

o Pyridine (catalyst)

e Toluene (solvent)

o Dean-Stark apparatus

o Standard reflux glassware

e Rotary evaporator

e Recrystallization solvents (e.g., Ethanol/Water mixture)
Step-by-Step Methodology:

e Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a
Dean-Stark apparatus fitted with a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq),
cyanoacetic acid (1.1 eq), and toluene (approx. 100 mL).

o Catalyst Addition: Add a catalytic amount of pyridine (approx. 0.1 eq) to the flask.

o Causality: Pyridine acts as a weak base, deprotonating the active methylene group of
cyanoacetic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic
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carbonyl carbon of the aldehyde. Toluene serves as an azeotropic solvent to remove the
water formed during the condensation, driving the reaction to completion.

Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction
progress by observing the collection of water in the Dean-Stark trap. The reaction is typically
complete within 2-4 hours, once water ceases to collect.

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a
separatory funnel and wash sequentially with 1M HCI (to remove pyridine), saturated sodium
bicarbonate solution (to remove unreacted cyanoacetic acid), and brine. Dry the organic
layer over anhydrous magnesium sulfate.

Purification: Filter the drying agent and remove the toluene under reduced pressure using a
rotary evaporator. The crude product, which contains the intermediate 4-fluorocinnamic acid,
will decarboxylate upon further heating or during the initial reaction to yield the nitrile. A more
direct route uses malononitrile instead of cyanoacetic acid, avoiding the decarboxylation
step.

Final Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system, such as an ethanol/water mixture, to yield pure 4-Fluorocinnamonitrile as
a crystalline solid.

Workflow Visualization
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Caption: Knoevenagel condensation workflow for 4-Fluorocinnamonitrile synthesis.
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Section 4: Safety and Handling

Scientific integrity demands a rigorous approach to safety. 4-Fluorocinnamonitrile should be
handled with care, following standard laboratory procedures for hazardous materials. The
Globally Harmonized System (GHS) classifications provide a clear summary of the potential
hazards.[2]

GHS Hazard Statements:

H302: Harmful if swallowed.

e H312: Harmful in contact with skin.

e H315: Causes skin irritation.

o H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.

Recommended Handling Protocols:

o Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical
safety goggles when handling this compound.

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to minimize inhalation risk.

o First Aid:

o Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing.

o Eye Contact: Immediately flush eyes with copious amounts of water for at least 15
minutes, holding the eyelids open. Seek immediate medical attention.
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o Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical
attention.

o Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and
seek medical attention.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

Section 5: Relevance in Drug Discovery and
Research

The utility of 4-Fluorocinnamonitrile extends from its role as a versatile chemical intermediate
to its potential as a core scaffold in bioactive molecules.[8] Its structural motifs—the
fluorophenyl group and the a,B-unsaturated nitrile—are both of significant interest in medicinal
chemistry.

The Role of Fluorine: The para-fluoro substituent is a common bioisostere for a hydrogen
atom. Its introduction can block metabolic oxidation at that position, thereby increasing the
half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the
electronic properties of the aromatic ring, potentially enhancing binding interactions with
protein targets through favorable electrostatic or dipole interactions.[8]

The Acrylonitrile Moiety: The a,B-unsaturated nitrile is a Michael acceptor, capable of forming
covalent bonds with nucleophilic residues (such as cysteine) in protein active sites. This
property has been exploited in the design of targeted covalent inhibitors, a class of drugs
known for high potency and prolonged duration of action.

Applications as a Building Block: 4-Fluorocinnamonitrile serves as a valuable starting
material for the synthesis of more complex molecules. The nitrile can be hydrolyzed to a
carboxylic acid or reduced to an amine, while the double bond can undergo various addition
reactions, making it a flexible synthon for creating libraries of fluorinated compounds for
screening and lead optimization. While specific drugs derived directly from this compound
are not prominent, related cinnamonitrile and cinnamic acid derivatives have shown a range
of biological activities, including antimicrobial properties.[9][10]
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Section 6: Conclusion

4-Fluorocinnamonitrile is a well-defined chemical compound with a distinct set of physical
and spectroscopic properties. Its synthesis is readily achievable through established organic
chemistry reactions like the Knoevenagel condensation, and its purification is straightforward.
While it presents moderate health hazards requiring careful handling, its structural features
make it a highly valuable building block in the fields of medicinal chemistry and materials
science. For researchers engaged in the development of novel fluorinated compounds or
targeted covalent inhibitors, 4-Fluorocinnamonitrile offers a reliable and versatile starting
point for innovative molecular design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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